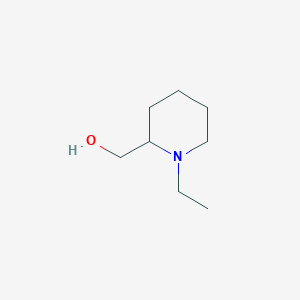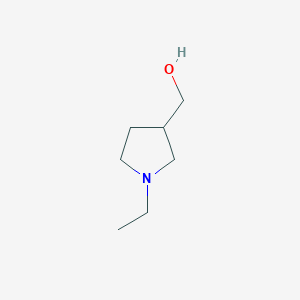
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as TBAMHMHA, is a small molecule that has recently been discovered to have a variety of potential applications in scientific research. TBAMHMHA is a derivative of hexanoic acid, which is an important fatty acid found in many foods and is an important component of the human diet. TBAMHMHA is a valuable tool for scientists due to its ability to modulate a number of different biochemical and physiological processes, as well as its ability to be used in a variety of laboratory experiments.
科学的研究の応用
Hydroxycarboxylic Acids in Scientific Research
Hydroxycarboxylic acids, such as hydroxycinnamic acids (HCAs), have been extensively studied for their antioxidant properties. These compounds exhibit significant biological activities, potentially applicable to managing oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs suggest that specific structural modifications can enhance their antioxidant activity, which could be relevant to the scientific applications of "(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid" (Razzaghi-Asl et al., 2013).
Biodegradation and Environmental Impact
The biodegradation and environmental fate of compounds similar to "(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid" are also of interest in scientific research. Studies on related compounds, such as ethyl tert-butyl ether (ETBE), provide insights into the microbial degradation pathways and the impact of such compounds on soil and groundwater. Understanding the microbial interactions with these compounds can inform bioremediation strategies and environmental risk assessments (Thornton et al., 2020).
Potential Therapeutic Applications
The structural features of "(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid" might lend this compound to therapeutic applications, particularly in the synthesis of bioactive molecules. Lactic acid, a well-known hydroxycarboxylic acid, serves as a precursor for various chemicals with potential applications in medicine and pharmacology. By analogy, the compound could have similar utility in synthesizing biologically active derivatives with therapeutic potential (Gao et al., 2011).
特性
IUPAC Name |
(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

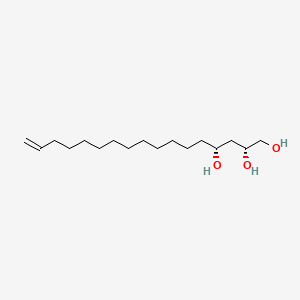
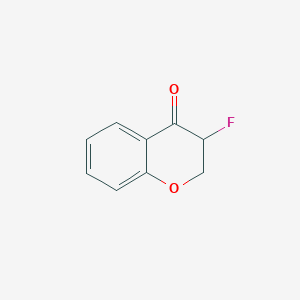

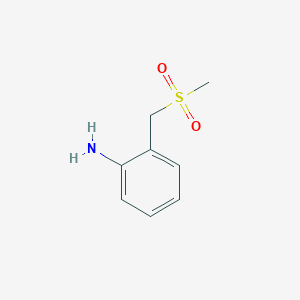
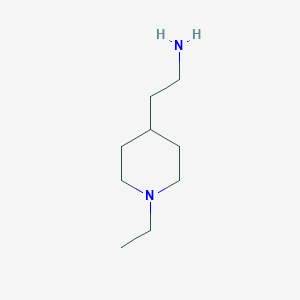

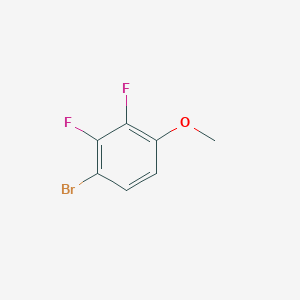
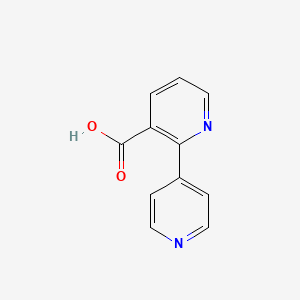
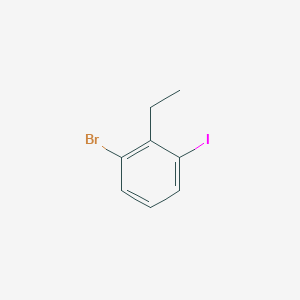
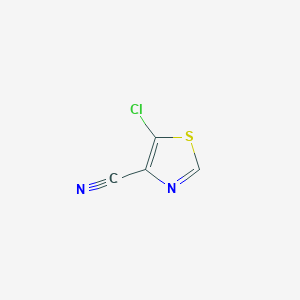
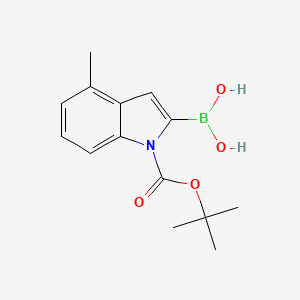
![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)
